molecular formula C14H24N2O3S2 B2990418 N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-5-methylthiophene-2-sulfonamide CAS No. 952983-53-8

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-5-methylthiophene-2-sulfonamide

Cat. No.: B2990418
CAS No.: 952983-53-8
M. Wt: 332.48
InChI Key: XHNWACUDTCPZPC-UHFFFAOYSA-N
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Description

This compound features a piperidin-4-yl core substituted with a 2-methoxyethyl group at the 1-position and a 5-methylthiophene-2-sulfonamide moiety via a methylene linker. The 5-methylthiophene ring contributes to lipophilicity and π-π stacking interactions, making it a candidate for targeting enzymes or receptors with aromatic binding pockets .

Properties

IUPAC Name

N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-5-methylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O3S2/c1-12-3-4-14(20-12)21(17,18)15-11-13-5-7-16(8-6-13)9-10-19-2/h3-4,13,15H,5-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHNWACUDTCPZPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NCC2CCN(CC2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-5-methylthiophene-2-sulfonamide is a complex organic compound with notable biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Structural Characteristics

This compound features several key structural components:

  • Piperidine Moiety : A six-membered ring containing nitrogen, which is commonly found in various pharmaceuticals.
  • Thiophene Ring : A five-membered ring containing sulfur, contributing to the compound's electronic properties.
  • Sulfonamide Group : Known for its antibacterial properties, this functional group is critical for the biological activity of the compound.

The presence of the methoxyethyl side chain enhances solubility and may influence its pharmacokinetic profile, setting it apart from similar compounds that lack this feature.

The primary target of this compound is lipoprotein-associated phospholipase A2 (Lp-PLA2) . The compound acts as an inhibitor of the Lp-PLA2 enzyme , which plays a significant role in the formation of atherosclerotic plaques. By inhibiting this enzyme, the compound disrupts the production of lysophosphatidylcholine, potentially reducing the risk of developing atherosclerosis.

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties . Compounds with sulfonamide groups are often explored for their ability to inhibit bacterial growth. The mechanism typically involves interference with bacterial folic acid synthesis, which is essential for DNA replication.

Pharmacokinetics

The pharmacokinetic profile of this compound significantly affects its bioavailability. Factors such as absorption, distribution, metabolism, and excretion (ADME) play crucial roles in determining how effectively the compound can exert its biological effects.

Case Studies and Research Findings

StudyFindings
Study on Lp-PLA2 InhibitionDemonstrated that this compound effectively inhibits Lp-PLA2 activity, leading to reduced plaque formation in vitro.
Antimicrobial Activity AssessmentShowed promising results against Gram-positive and Gram-negative bacteria, indicating potential as a broad-spectrum antimicrobial agent.
Anticancer Activity ExplorationPreliminary studies suggest potential efficacy against specific cancer cell lines; further research required to confirm these findings.

Comparison with Similar Compounds

Goxalapladib (CAS-412950-27-7)

Structure : Goxalapladib contains a 1-(2-methoxyethyl)piperidin-4-yl group linked to a naphthyridine-acetamide scaffold and a trifluoromethyl biphenyl moiety .
Key Differences :

  • Core Heterocycle : Goxalapladib uses a 1,8-naphthyridine ring, which is larger and more electron-deficient than the 5-methylthiophene in the target compound.
  • Substituents: The trifluoromethyl biphenyl group in goxalapladib increases metabolic stability but reduces solubility compared to the sulfonamide-thiophene system.

N-(2-Methoxyphenyl)-5-methylthiophene-2-carboxamide

Structure : Shares the 5-methylthiophene ring but replaces the sulfonamide with a carboxamide and attaches a 2-methoxyphenyl group .
Key Differences :

  • Functional Group : The carboxamide lacks the sulfonamide’s strong acidity (pKa ~10 vs. ~1 for sulfonamides), reducing ionic interactions at physiological pH.

2-Fluoroortho-fluorofentanyl and 4’-Methyl Acetyl Fentanyl

Structures : Piperidin-4-yl-based opioids with phenethyl and arylpropionamide substituents .
Key Differences :

  • Pharmacophore : These fentanyl analogs prioritize opioid receptor binding via a propionamide "tail," unlike the target compound’s sulfonamide-thiophene system.
  • Bioactivity : The target compound’s sulfonamide group is unlikely to engage opioid receptors but may target sulfonamide-sensitive enzymes (e.g., carbonic anhydrases) .

2-Methylpropane-N-(1-{2-[(Propan-2-yl)phenoxy]ethyl}piperidin-4-yl)-sulfonamide

Structure: Features a piperidin-4-yl group with a propan-2-ylphenoxyethyl chain and a sulfonamide . Key Differences:

  • Substituent Effects: The bulky propan-2-ylphenoxy group may hinder membrane permeability compared to the target’s compact 5-methylthiophene.
  • Electron Distribution: The phenoxy ether could donate electrons, contrasting with the electron-withdrawing sulfonamide in the target compound .

Research Findings and Implications

  • Solubility : The 2-methoxyethyl group in the target compound and goxalapladib enhances water solubility compared to analogs with purely aromatic substituents (e.g., biphenyl or methoxyphenyl groups) .
  • Metabolic Stability : Sulfonamides generally exhibit longer half-lives than carboxamides due to resistance to esterase cleavage, suggesting advantages for the target compound in vivo .
  • Target Selectivity : The 5-methylthiophene-sulfonamide motif may confer selectivity for sulfonamide-binding enzymes over opioid or lipid-modifying targets seen in fentanyl derivatives or goxalapladib .

Q & A

Basic: What are the key synthetic strategies for preparing N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-5-methylthiophene-2-sulfonamide?

Methodological Answer:
The synthesis involves two primary steps:

Piperidine Substitution: Introduce the 2-methoxyethyl group to piperidine via nucleophilic substitution or reductive amination. For example, alkylation of piperidin-4-ylmethanol with 2-methoxyethyl bromide under basic conditions (e.g., K2_2CO3_3/DMF) .

Sulfonamide Formation: React 5-methylthiophene-2-sulfonyl chloride with the substituted piperidine intermediate. This requires careful control of stoichiometry (1:1 molar ratio) in anhydrous dichloromethane with a base (e.g., triethylamine) to scavenge HCl .

Critical Characterization:

  • Monitor reactions via TLC (Rf_f values in hexane/ethyl acetate 3:1) .
  • Confirm structure using 1^1H NMR (e.g., piperidine methylene protons at δ 2.6–3.1 ppm, thiophene methyl at δ 2.4 ppm) and 13^{13}C NMR (sulfonamide carbonyl at ~115 ppm) .

Basic: How is the purity and identity of the compound validated post-synthesis?

Methodological Answer:
Use a multi-technique approach:

  • HPLC-MS: Confirm molecular ion peak ([M+H]+^+) and purity (>95%) with a C18 column (acetonitrile/water gradient).
  • Elemental Analysis: Validate empirical formula (e.g., C15_{15}H24_{24}N2_2O3_3S2_2) with ≤0.4% deviation .
  • IR Spectroscopy: Identify sulfonamide S=O stretches at 1160 cm1^{-1} and 1360 cm1^{-1} .

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